Pyriofenone
Overview
Description
Pyriofenone is a new fungicide developed by Ishihara Sangyo Kaisha, Ltd . It has shown excellent activity against wheat and cucumber powdery mildew, and moderate efficacy against rice blast .
Synthesis Analysis
This compound is synthesized using methyl 2-chloro-4-methyl nicotinate as a raw material by chemical reaction . The synthesis starts with methyl 2-chloro-4-methyl nicotinate, which has not been reported by ISK, but for which several syntheses can be found in the literature .
Molecular Structure Analysis
The IUPAC name for this compound is (5-chloro-2-methoxy-4-methyl-3-pyridyl)(4,5,6-trimethoxy-o-tolyl)methanone . Its molecular formula is C18H20NO5Cl and the molecular mass is 365.8 g/mol .
Chemical Reactions Analysis
This compound has shown excellent preventive and residual activities . It has high rainfastness in the cucumber leaves against powdery mildew . This compound also showed inhibitory activity on lesion development upon application until 2 days after inoculation .
Physical And Chemical Properties Analysis
This compound appears as a white crystalline powder at 20 °C . It has a relative density of 1.33 g/cm3 at 20 °C . The melting point is 93-95 °C . It decomposes before boiling at approximately 100 °C . The vapour pressure is 1.9 × 10-6 Pa at 25 °C .
Scientific Research Applications
Analytical Method Development
Pyriofenone, an aryl phenyl ketone fungicide, has seen recent development in analytical methods for residue determination in agricultural products. A study by Park et al. (2014) established a reliable and sensitive method using HPLC-UVD and LC-MS, demonstrating its applicability in ensuring food safety by detecting this compound residues in various products like Korean melon, pepper, potato, mandarin, soybean, and hulled rice (Park et al., 2014).
Environmental Fate and Toxicology
- Research on the environmental fate and ecotoxicological effects of pyriproxyfen, a chemical related to this compound, indicates its potential impact on non-target aquatic organisms. A study by Devillers (2020) highlighted that pyriproxyfen is quickly photodegraded in water, but its persistence and potential threats in aquatic ecosystems warrant further investigation (Devillers, 2020).
- Liu et al. (2019) synthesized pyriproxyfen metabolites and examined their degradation and toxicity in soil, revealing significant effects on soil enzymes and greater toxicity of metabolites to earthworms compared to the parent compound (Liu et al., 2019).
Agricultural Applications
- This compound has been studied for its role in agriculture, particularly in the context of managing plant diseases and pests. For instance, Miyamoto et al. (2020) reported on the occurrence of resistance to this compound in field isolates of Podosphaera xanthii, a fungus causing cucumber powdery mildew, highlighting the challenges in using this compound for disease control in agriculture (Miyamoto et al., 2020).
Dissipation and Residue Analysis
- Chung et al. (2017) conducted a study on the dissipation kinetics and pre-harvest residue limit of this compound in oriental melon, providing insights into the appropriate use of this compound in melon cultivation and its residue dynamics (Chung et al., 2017).
Mechanism of Action
Target of Action
Pyriofenone is a member of aryl-phenyl ketone fungicides with the structure of benzoylpyridine . Its primary targets are the actin, myosin, and fimbrin proteins in fungi . These proteins play a crucial role in the cytoskeleton structure and function, which is essential for cell shape, division, and internal transport.
Mode of Action
The mode of action of this compound involves the inhibition of actin, myosin, and fimbrin function . By inhibiting these proteins, this compound disrupts the cytoskeleton structure and function, thereby inhibiting the growth and proliferation of fungi.
Pharmacokinetics
It has been found to have a low vapour pressure and moderate water solubility , suggesting that it may have good bioavailability
Result of Action
The primary result of this compound’s action is the control of powdery mildew on various crops . By inhibiting the growth and proliferation of the fungi responsible for this disease, this compound helps to protect crops and increase yield.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, its solubility in water suggests that it may be less effective in dry environments . Additionally, its stability may be affected by factors such as temperature and pH.
Safety and Hazards
Properties
IUPAC Name |
(5-chloro-2-methoxy-4-methylpyridin-3-yl)-(2,3,4-trimethoxy-6-methylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO5/c1-9-7-12(22-3)16(23-4)17(24-5)13(9)15(21)14-10(2)11(19)8-20-18(14)25-6/h7-8H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVCBWZLCXANER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C(=O)C2=C(C(=CN=C2OC)Cl)C)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8058162 | |
Record name | Pyriofenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8058162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
688046-61-9 | |
Record name | Pyriofenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=688046-61-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyriofenone [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0688046619 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyriofenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8058162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyriofenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PYRIOFENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ER76S8IFJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Pyriofenone and what is its primary use?
A1: this compound is a chemical compound developed by Ishihara Sangyo Kaisha, Ltd. primarily used as a fungicide. It demonstrates excellent activity against powdery mildew in crops like wheat and cucumber [, , ].
Q2: What is the fungicidal spectrum of this compound?
A2: this compound exhibits strong efficacy against powdery mildew in wheat and cucumber. It also shows moderate efficacy against rice blast []. While effective against certain fungi like Botrytis cinerea and Pyricularia oryzae in vitro, it does not significantly affect most other fungi [].
Q3: How does this compound work to control powdery mildew?
A3: While the exact mode of action of this compound is currently unknown, it effectively inhibits lesion development and sporulation of powdery mildew fungi, exhibiting both preventive and residual activities [].
Q4: Does this compound provide any post-infection control of powdery mildew?
A4: Yes, this compound has demonstrated the ability to inhibit lesion development when applied up to two days after inoculation with powdery mildew [].
Q5: Are there any reports of resistance developing against this compound?
A5: Yes, recent research has identified the emergence of this compound resistance in some fungal populations, including Erysiphe necator in Italy [] and Podosphaera xanthii in cucumber []. This resistance was observed alongside resistance to Flutianil, suggesting potential cross-resistance mechanisms [].
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C19H15FNO3, and its molecular weight is 325.33 g/mol. Spectroscopic data can be found in the chemical literature and safety data sheets.
Q7: How stable is this compound under different environmental conditions?
A7: Studies on oriental melons grown in greenhouses indicate that this compound residues decline over time, with half-lives of 4.9 and 4.3 days observed at two different sites []. Environmental factors like temperature may influence degradation rates.
Q8: Are there any analytical methods available to detect and quantify this compound residues?
A8: Yes, researchers have developed and validated analytical methods using High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UVD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to determine this compound residues in various agricultural products, including cucumber, melon, and strawberry [, , , ].
Q9: What are the pre-harvest residue limits (PHRL) for this compound in different crops?
A9: Research suggests that a 10-day pre-harvest interval is sufficient for this compound residues in cucumber to reach levels below the maximum residue limit (MRL) []. For strawberries, a PHRL of 3.76 mg/kg at 10 days before harvest has been proposed based on residue studies [, ].
Q10: Are there any specific regulations or guidelines regarding the use and disposal of this compound?
A10: As a pesticide, this compound is subject to various regulations regarding its use, handling, and disposal. Users should consult and comply with all relevant local and national regulations. The European Union has reviewed MRLs for this compound under Regulation (EC) No 396/2005 [, , ].
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